molecular formula C8H14O3 B13013128 Tetramethyloxetane-3-carboxylicacid

Tetramethyloxetane-3-carboxylicacid

Cat. No.: B13013128
M. Wt: 158.19 g/mol
InChI Key: IRRCVIRWQARKTM-UHFFFAOYSA-N
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Description

Tetramethyloxetane-3-carboxylic acid, with the IUPAC name 2,2,4,4-tetramethyl-3-oxetanecarboxylic acid , is a chemical compound with the molecular formula C₈H₁₄O₃. It belongs to the oxetane family and features a four-membered ring containing an oxygen atom. The compound’s structure is characterized by four methyl groups attached to the oxetane ring .

Preparation Methods

Synthetic Routes::

    Ring Expansion Method:

    Carbonylation of 3-Methyloxetane:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.

Chemical Reactions Analysis

Tetramethyloxetane-3-carboxylic acid can participate in various chemical reactions:

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and an alcohol.

    Esterification: Reaction with alcohols can form esters.

    Decarboxylation: Under certain conditions, decarboxylation can occur, leading to the loss of the carboxylic acid group.

    Substitution Reactions: The compound can react with nucleophiles, such as amines or alkoxides, to form substituted derivatives.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

Tetramethyloxetane-3-carboxylic acid finds applications in various fields:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Polymer Chemistry: The compound’s ring structure is of interest for designing novel polymers.

Mechanism of Action

  • The exact mechanism of action for tetramethyloxetane-3-carboxylic acid remains an active area of research.
  • It may interact with specific enzymes or receptors due to its structural features.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2,3,4-tetramethyloxetane-3-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10)

InChI Key

IRRCVIRWQARKTM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(O1)(C)C)(C)C(=O)O

Origin of Product

United States

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